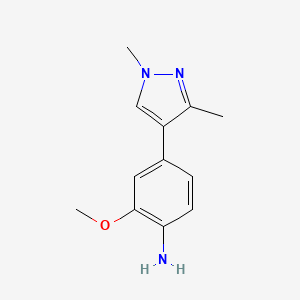
4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dimethyl-4-nitropyrazole with 2-methoxyaniline under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group to an amino group is a common transformation.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and antimicrobial compounds.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like cyclooxygenase (COX) and microbial enzymes .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-4-nitropyrazole: A precursor in the synthesis of 4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline.
2-Methoxyaniline: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-aminopyrazole share structural similarities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a methoxyaniline moiety makes it a versatile compound for various applications .
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
4-(1,3-dimethylpyrazol-4-yl)-2-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-8-10(7-15(2)14-8)9-4-5-11(13)12(6-9)16-3/h4-7H,13H2,1-3H3 |
InChI 键 |
NGMLTYCMKSBPCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C2=CC(=C(C=C2)N)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


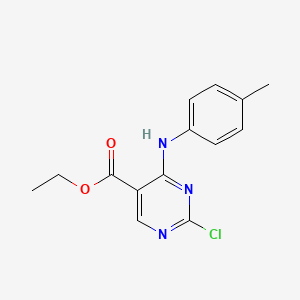



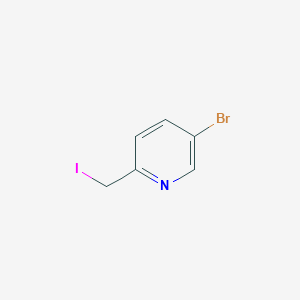
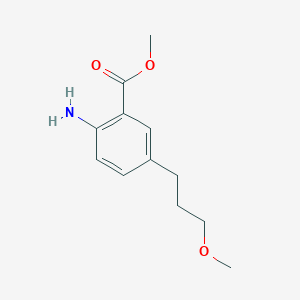
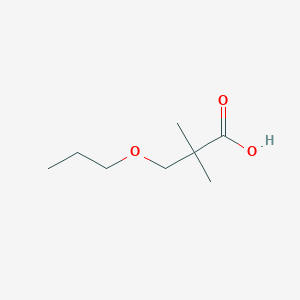
![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)
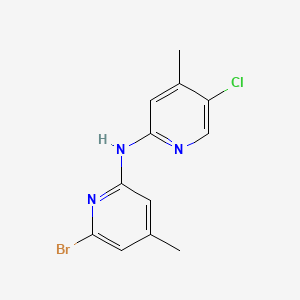
![4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
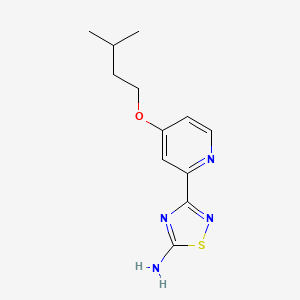
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
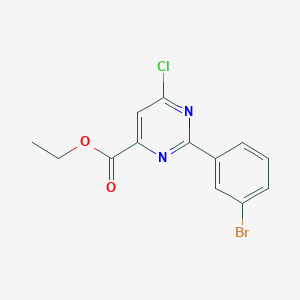
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
